![molecular formula C19H13F2N3O3 B14071713 2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide CAS No. 100997-70-4](/img/structure/B14071713.png)
2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluoro groups, a pyridinyloxy moiety, and a phenylamino carbonyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by the introduction of difluoro groups and the pyridinyloxy moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2,6-difluoro-N-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-
- Benzamide, 2,6-difluoro-N-[[[4-(phenylamino)phenyl]amino]carbonyl]-
Uniqueness
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- stands out due to its unique combination of difluoro groups and the pyridinyloxy moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100997-70-4 |
|---|---|
Molecular Formula |
C19H13F2N3O3 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[(4-pyridin-2-yloxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C19H13F2N3O3/c20-14-4-3-5-15(21)17(14)18(25)24-19(26)23-12-7-9-13(10-8-12)27-16-6-1-2-11-22-16/h1-11H,(H2,23,24,25,26) |
InChI Key |
LPEABBRKDUWGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


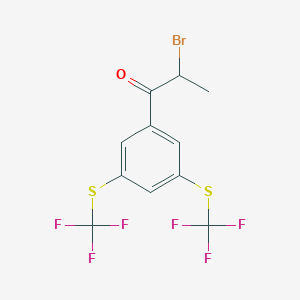
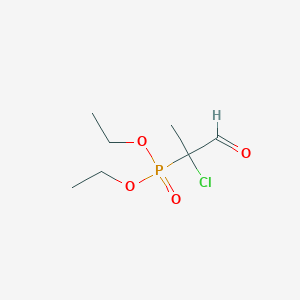

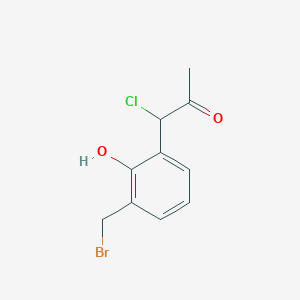

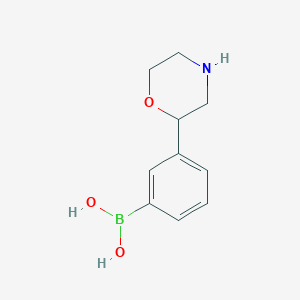

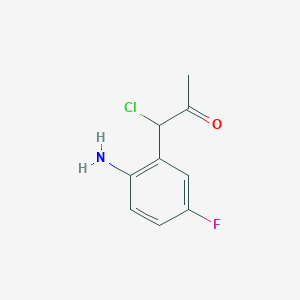


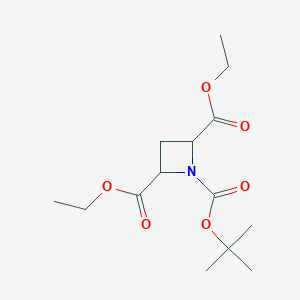
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)


